4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol
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Overview
Description
4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is a complex organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a C=N bond, which is formed by the condensation of an amine with a carbonyl compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol typically involves the condensation of 3-mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazole-4-amine with 4-hydroxybenzaldehyde. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions. The reaction mixture is heated to promote the formation of the Schiff base, and the product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to maximize yield and purity, as well as implementing efficient purification techniques such as column chromatography or crystallization.
Chemical Reactions Analysis
Types of Reactions
4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol can undergo various chemical reactions, including:
Oxidation: The thiol group (-SH) can be oxidized to form disulfides or sulfonic acids.
Reduction: The imine group (C=N) can be reduced to form amines.
Substitution: The phenolic hydroxyl group (-OH) can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions involving the phenolic hydroxyl group.
Major Products Formed
Oxidation: Disulfides or sulfonic acids.
Reduction: Corresponding amines.
Substitution: Alkylated or acylated phenolic derivatives.
Scientific Research Applications
4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(((3-Mercapto-5-(3-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)phenol is largely dependent on its functional groups. The thiol group can interact with metal surfaces to form protective films, thereby inhibiting corrosion. The imine group can interact with biological targets, potentially disrupting microbial cell walls or scavenging free radicals .
Comparison with Similar Compounds
Similar Compounds
3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazole: Similar structure but lacks the imine and phenolic groups.
4-(((3-Mercapto-5-(4-methoxyphenyl)-4H-1,2,4-triazol-4-yl)imino)methyl)benzene: Similar structure but lacks the hydroxyl group.
Properties
CAS No. |
613249-00-6 |
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Molecular Formula |
C16H14N4O2S |
Molecular Weight |
326.4 g/mol |
IUPAC Name |
4-[(E)-(4-hydroxyphenyl)methylideneamino]-3-(3-methoxyphenyl)-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C16H14N4O2S/c1-22-14-4-2-3-12(9-14)15-18-19-16(23)20(15)17-10-11-5-7-13(21)8-6-11/h2-10,21H,1H3,(H,19,23)/b17-10+ |
InChI Key |
NMDVVMONJYRKPO-LICLKQGHSA-N |
Isomeric SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2/N=C/C3=CC=C(C=C3)O |
Canonical SMILES |
COC1=CC=CC(=C1)C2=NNC(=S)N2N=CC3=CC=C(C=C3)O |
Origin of Product |
United States |
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